
Plinabulin
概要
説明
Plinabulin, also known by its provisional name BPI-2358, is a small molecule under development by BeyondSpring Pharmaceuticals. It is a selective immunomodulating microtubule-binding agent derived from marine natural products. This compound has shown promise in clinical trials for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia .
準備方法
合成経路と反応条件: プリナブリンの合成には、一連の化学反応による主要な中間体の調製と最終生成物の合成が含まれます。プリナブリンを合成するための改善された方法の1つには、主要な中間体である4-(tert-ブチル)-1H-イミダゾール-5-カルバルデヒドの合成と単離が含まれます。この中間体は、ワンポット法で最終生成物を得るために使用されます。 この方法の利点には、簡単な後処理、残留溶媒の少ない、無毒性、および便利な実行が含まれます .
工業的生産方法: プリナブリンの工業的生産は、グリーンケミストリーの要件を満たすために合成経路を最適化することに重点を置いています。 これには、有毒な溶媒と試薬の使用を最小限に抑え、廃棄物を削減し、プロセス全体の効率を向上させることが含まれます .
化学反応の分析
反応の種類: プリナブリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、プリナブリンの構造を修飾して、その生物学的活性と薬物動態的特性を強化するために不可欠です .
一般的な試薬と条件: プリナブリンの合成と修飾で使用される一般的な試薬には、エチルイソシアノ酢酸、tert-ブチルアミン、およびさまざまな酸化剤と還元剤が含まれます。 反応条件は通常、所望の化学変換を実現するために、制御された温度、特定の溶媒、および触媒を伴います .
主要な生成物: プリナブリンの化学反応から生成される主要な生成物には、その誘導体が含まれます。これらは、その有効性を向上させ、潜在的な副作用を軽減するように設計されています。 これらの誘導体は、核磁気共鳴(NMR)や高分解能質量分析(HRMS)などの技術を使用して特徴付けられます .
4. 科学研究への応用
プリナブリンは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。その重要な応用には以下が含まれます。
科学的研究の応用
Plinabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: this compound serves as a valuable compound for studying the structure-activity relationship of microtubule-binding agents.
Biology: In biological research, this compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.
Medicine: this compound is being developed as a therapeutic agent for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia.
Industry: In the pharmaceutical industry, this compound is being explored for its potential to improve the efficacy and safety of chemotherapy regimens.
作用機序
プリナブリンは、多面的な作用機序を通じてその効果を発揮します。これは、αβ-チューブリンヘテロダイマーのβ-チューブリンのコルヒチン結合部位の近傍に結合します。この結合により、免疫防御タンパク質GEF-H1が放出され、樹状細胞の成熟につながるシグナル伝達経路を活性化します。 樹状細胞の成熟は、抗原提示の増加とT細胞の活性化をもたらし、プリナブリンの抗がん活性に寄与します .
さらに、プリナブリンは、インターロイキン-1β、インターロイキン-6、およびインターロイキン-12などのサイトカインの産生を誘導します。これらは、好中球の生存に不可欠です。 このメカニズムは、化学療法誘発性好中球減少症を防ぎ、がん細胞に対する免疫応答を強化するのに役立ちます .
6. 類似の化合物との比較
プリナブリンは、その選択的な免疫調節特性と化学療法誘発性好中球減少症を予防する能力により、微小管結合剤の中でユニークです。類似の化合物には以下が含まれます。
類似化合物との比較
Plinabulin is unique among microtubule-binding agents due to its selective immunomodulating properties and its ability to prevent chemotherapy-induced neutropenia. Similar compounds include:
Colchicine: A well-known microtubule inhibitor that binds to the colchicine binding site on tubulin.
Taxanes (e.g., Paclitaxel): These compounds stabilize microtubules and are widely used in cancer therapy.
Vinca Alkaloids (e.g., Vincristine): These agents inhibit microtubule polymerization and are used in various cancer treatments.
生物活性
Plinabulin is an investigational small molecule classified as a selective immunomodulating microtubule-binding agent (SIMBA). It is being studied primarily for its potential applications in oncology, particularly in combination with existing chemotherapy and immunotherapy regimens. Its unique mechanism of action, which differs from traditional microtubule-binding agents, allows it to enhance immune responses while minimizing side effects associated with standard therapies.
This compound binds to a distinct pocket on tubulin, leading to its unique biological activities:
- Microtubule Destabilization : this compound inhibits tubulin polymerization, disrupting microtubule formation and function, which is essential for cell division and tumor growth.
- Immune Modulation : It promotes the release of GEF-H1, a protein that enhances dendritic cell maturation and T-cell activation, facilitating a robust immune response against tumors .
- Hematopoietic Stem Cell Support : The compound boosts the number of hematopoietic stem/progenitor cells (HSPCs), aiding recovery from chemotherapy-induced myelosuppression .
Cancer Treatment
This compound is being evaluated in various clinical trials for its efficacy in treating different types of cancer, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
- NSCLC : In a Phase 3 study (DUBLIN-3), this compound combined with docetaxel showed improved overall survival compared to docetaxel alone. The combination also significantly reduced the incidence of severe neutropenia, a common side effect of chemotherapy .
- SCLC : A Phase I/II trial investigated this compound in combination with nivolumab and ipilimumab for recurrent SCLC. While the trial did not meet its primary endpoint for progression-free survival (PFS), it demonstrated manageable safety profiles and some objective responses .
Neutropenia Prevention
This compound has shown promise in preventing chemotherapy-induced neutropenia (CIN). A randomized clinical trial compared this compound with pegfilgrastim, demonstrating that this compound could effectively reduce severe neutropenia days while allowing for administration shortly after chemotherapy .
Efficacy Data
The following table summarizes key findings from various studies on this compound:
Case Studies
In a multicenter Phase I/II study involving patients with recurrent SCLC, this compound was administered alongside nivolumab and ipilimumab. The results indicated that while the primary endpoint was not achieved, some patients experienced partial responses, highlighting the potential for further exploration in this combination therapy context .
特性
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCMCRRFYFGFX-TYPNBTCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031311 | |
Record name | Plinabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies. | |
Record name | Plinabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
714272-27-2 | |
Record name | Plinabulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plinabulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plinabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plinabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLINABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of plinabulin?
A1: this compound is a small molecule that binds to the colchicine-binding site of β-tubulin. [, , ] This binding inhibits the polymerization of tubulin monomers, which are essential building blocks of microtubules. [, ] This disruption of microtubule dynamics leads to several downstream effects, including:
- Vascular Disrupting Agent (VDA) Activity: In tumor vasculature, this compound's effect on microtubules leads to destabilization of the endothelial cytoskeleton. This results in selective collapse of established tumor blood vessels, disrupting nutrient and oxygen supply to the tumor and causing tumor necrosis. [, , ]
- Direct Cytotoxic Effects: this compound can also induce apoptosis (programmed cell death) in tumor cells directly. [, , ]
- Immune Modulation: this compound has been shown to enhance immune responses by:
- Promoting dendritic cell maturation. [, ]
- Increasing the release of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12. [, , ]
- Reducing regulatory T-cells. []
- Reducing M2 macrophages in tumor tissue. [, ]
- Showing synergistic efficacy with immune checkpoint inhibitors (PD-1 ± CTLA-4) in preclinical models. [, ]
Q2: How does this compound's mechanism of action differ from that of G-CSF in preventing chemotherapy-induced neutropenia (CIN)?
A2: this compound and G-CSF (granulocyte colony-stimulating factor) have distinct mechanisms of action in preventing CIN:
- G-CSF: G-CSF stimulates the bone marrow to produce more neutrophils. It acts later in the chemotherapy cycle, with its effects primarily seen in the second week. []
- This compound: this compound appears to work by protecting hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, rather than stimulating their production. Evidence suggests that it reverses chemotherapy-induced maturation arrest of lineage-committed progenitors, like granulocyte-monocyte progenitors (GMPs) in the bone marrow. [, ] This results in a more rapid onset of action, with its effects observed within the first week of the chemotherapy cycle. [, ]
Q3: How does this compound impact the tumor microenvironment?
A3: this compound has been shown to modulate the tumor microenvironment, making it less favorable for tumor growth and enhancing anti-tumor immune responses. It achieves this by:
* **Repolarizing Macrophages:** this compound can repolarize tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype to the pro-inflammatory M1 phenotype. [, ] M1 macrophages are involved in anti-tumor immunity, while M2 macrophages promote tumor growth and suppress immune responses.* **Enhancing Immune Cell Infiltration:** By promoting dendritic cell maturation and cytokine release, this compound creates a more inflammatory tumor microenvironment, potentially attracting and activating other immune cells, like T cells, to target the tumor. [, ]
Q4: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, it is described as a synthetic analog of phenylahistin. [] Based on this information and publicly available resources, the molecular formula of this compound is C25H27N3O3 and its molecular weight is 417.5 g/mol.
Q5: Is there information about the material compatibility and stability of this compound under various conditions in these abstracts?
A5: No, the provided abstracts primarily focus on the biological activity, mechanism of action, and clinical development of this compound. They do not provide specific information on its material compatibility or stability under various conditions.
Q6: Do the abstracts describe any catalytic properties or applications of this compound?
A6: The abstracts do not discuss any catalytic properties of this compound. The research focuses on its activity as a therapeutic agent, primarily through its interaction with tubulin and effects on the immune system.
Q7: Have computational chemistry and modeling techniques been used in this compound research?
A8: Yes, computational methods, specifically molecular dynamics simulations, have been used to investigate how this compound affects microtubule dynamics. [] These simulations showed that this compound disrupts microtubule polymerization by altering the conformation of microtubules and influencing the binding energy between tubulin subunits. [] Additionally, studies have explored the binding mode of this compound to tubulin using biotin-tagged photoaffinity probes and molecular modeling. [] These investigations provide insights into the structural basis of this compound's interaction with its target and its effects on microtubule dynamics.
Q8: How do modifications to the this compound structure affect its activity?
A9: Structure-activity relationship (SAR) studies, particularly focusing on modifications to the phenyl group of this compound, have identified derivatives with increased potency. [] These include:
- 2,5-Difluoro Derivatives: Exhibit enhanced vascular disrupting activity. []
- Benzophenone Derivatives: Demonstrated significantly improved cytotoxic activity, with the 4-fluorobenzophenone derivative exhibiting sub-nanomolar potency against HT-29 cells. []
Q9: Have any prodrugs of this compound been developed, and what are their advantages?
A10: Yes, due to the low water solubility of this compound, prodrugs have been designed and synthesized to improve its pharmacokinetic properties and therapeutic indices. [, ] These prodrugs incorporate a replaceable water-solubilizing moiety, enhancing solubility and potentially allowing for different routes of administration. [] The choice of the water-solubilizing moiety can significantly influence the prodrug's water solubility and half-life, providing opportunities for optimization. []
Q10: Are there any details on the stability and formulation strategies for this compound in the abstracts?
A11: While the abstracts do not delve into the specifics of this compound's formulation, they do mention the development of a water-soluble prodrug. [, ] This suggests efforts to overcome the inherent low water solubility of this compound to enhance its bioavailability and facilitate intravenous administration.
Q11: Do the abstracts provide information on SHE (Safety, Health, and Environment) regulations related to this compound?
A11: The provided abstracts primarily focus on the scientific and clinical aspects of this compound and do not address SHE regulations specifically.
Q12: How does this compound's pharmacokinetic profile contribute to its clinical use?
A14: The relatively short half-life of this compound supports its administration as a single dose per chemotherapy cycle, enhancing patient convenience. [, , ] Its favorable pharmacokinetic profile allows for intravenous administration and contributes to its manageable safety profile. [, ]
Q13: What in vitro and in vivo models have been used to study this compound's efficacy?
A13: this compound has been extensively evaluated in various in vitro and in vivo models to assess its anticancer activity:
- In Vitro Studies:
- Cell lines derived from a range of cancers, including lung cancer, breast cancer, multiple myeloma, and glioblastoma, have been used to assess this compound's cytotoxic effects, impact on cell cycle progression, and effects on tubulin polymerization. [, , , ]
- Studies have explored its impact on dendritic cell maturation and cytokine release using immune cell cultures. [, ]
- In Vivo Studies:
- This compound's efficacy has been evaluated in xenograft mouse models, where human tumor cells are implanted into mice, as well as syngeneic mouse models, where mouse tumor cells are implanted into mice of the same genetic background. [, , , , , ]
- These models have been instrumental in demonstrating this compound's antitumor activity as a single agent and in combination with standard chemotherapy agents, including taxanes and immune checkpoint inhibitors. [, , , , ]
Q14: Has this compound demonstrated efficacy in clinical trials?
A14: Yes, this compound has shown promising results in clinical trials, particularly in non-small cell lung cancer (NSCLC) and as a CIN-preventative agent:
- NSCLC:
- CIN Prevention:
- Several Phase 2 and 3 trials have demonstrated the efficacy of this compound in preventing CIN induced by various chemotherapy regimens. [, , , , ]
- This compound has shown comparable efficacy to pegfilgrastim (a long-acting G-CSF) in preventing severe neutropenia, with the added benefits of less bone pain, reduced thrombocytopenia, and same-day dosing. [, , , ]
Q15: Is there information on resistance mechanisms to this compound or cross-resistance with other compounds in the provided abstracts?
A15: The provided abstracts do not explicitly discuss resistance mechanisms to this compound or cross-resistance with other compounds. Further research is needed to fully understand the potential for resistance to develop with this compound treatment.
Q16: What is the safety profile of this compound in clinical trials?
A18: this compound has demonstrated a favorable safety profile in clinical trials. [, , , , ] The most common adverse events reported are generally mild to moderate and include:
Q17: Are there specific drug delivery or targeting strategies being explored for this compound?
A19: While the provided abstracts focus primarily on the systemic administration of this compound, one study explored the development of a noncovalent antibody-drug conjugate (NC-ADC) using a hybrid compound of a this compound prodrug conjugated with an IgG-binding peptide. [] This approach aims to enhance the targeted delivery of this compound to tumor cells, potentially improving its efficacy and reducing off-target effects.
Q18: What analytical methods have been used to characterize and quantify this compound?
A18: Various analytical techniques have been employed in this compound research:
- UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry): This highly sensitive and specific method has been used for the quantification of this compound in plasma samples. []
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique has been used to assess the vascular disrupting effects of this compound in preclinical tumor models by measuring changes in tumor blood flow and vascular permeability. [, ]
- Flow Cytometry: This method has been used to analyze blood and bone marrow samples, enabling the identification and quantification of different cell populations, including neutrophils and their precursors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。